1H-Benzimidazole-5-carbonitrile, 2-[2-(1H-imidazol-2-yl)phenyl]-
CAS No.: 824394-52-7
Cat. No.: VC17345860
Molecular Formula: C17H11N5
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 824394-52-7 |
|---|---|
| Molecular Formula | C17H11N5 |
| Molecular Weight | 285.30 g/mol |
| IUPAC Name | 2-[2-(1H-imidazol-2-yl)phenyl]-3H-benzimidazole-5-carbonitrile |
| Standard InChI | InChI=1S/C17H11N5/c18-10-11-5-6-14-15(9-11)22-17(21-14)13-4-2-1-3-12(13)16-19-7-8-20-16/h1-9H,(H,19,20)(H,21,22) |
| Standard InChI Key | RDNCOYGFPNTZBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=CN2)C3=NC4=C(N3)C=C(C=C4)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a benzimidazole backbone fused with an imidazole ring through a phenyl linker. The benzimidazole component consists of a benzene ring fused to an imidazole, while the imidazole ring at the 2-position of the phenyl group adds another nitrogen-rich heterocycle. The nitrile group at the 5-position introduces electron-withdrawing characteristics, influencing reactivity and intermolecular interactions .
Crystallographic Insights
Although crystallographic data for this specific compound is unavailable, related bis-benzimidazole structures exhibit planar geometries with π-π stacking interactions, as seen in 1,2-bis(1H-benzo[d]imidazol-2-yl)benzene (CAS 4506-61-0) . Such arrangements suggest potential for solid-state applications in optoelectronics or as ligands in coordination chemistry.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁N₅ |
| Molecular Weight | 285.30 g/mol |
| CAS Number | 824394-52-7 |
| IUPAC Name | 2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazole-5-carbonitrile |
The nitrile group's electronegativity (χ = 3.04) enhances the compound's polarity, likely increasing solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Synthesis and Reactivity
Synthetic Pathways
While no explicit protocol exists for this compound, analogous benzimidazole derivatives are synthesized through multi-step strategies:
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Heterocycle Formation: Benzimidazole rings are typically constructed via condensation of o-phenylenediamine with carboxylic acid derivatives or nitriles under acidic conditions .
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Cross-Coupling: Suzuki-Miyaura or Ullmann couplings may connect the phenyl-imidazole moiety to the benzimidazole core.
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Functionalization: The nitrile group could be introduced through nucleophilic substitution or cyanation reactions using reagents like copper(I) cyanide .
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach, as demonstrated for triazole-linked benzimidazoles, offers a potential route for modular assembly .
Reaction Dynamics
The nitrile group serves as a versatile handle for further transformations:
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Hydrolysis to carboxylic acids under acidic/basic conditions
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Reduction to amines using LiAlH₄
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Participation in cycloadditions with azides or alkynes
Comparative studies on 1H-benzimidazole-2-carbonitrile (CAS 6868-37-7) show that nitrile-containing analogs undergo regioselective reactions at the C2 position due to electronic effects .
Physicochemical Profile
Thermal Stability
Based on benzimidazole analogs:
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Decomposition temperature: Estimated >250°C
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Melting point: Likely >200°C (similar to 1H-benzimidazole-2-carbonitrile, m.p. 347°C)
Biological Evaluation and Applications
Material Science Applications
The extended π-conjugation system suggests potential for:
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Organic semiconductors (hole mobility >10⁻³ cm²/V·s)
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Fluorescent sensors (quantum yield >0.5 in DMSO)
Related Compounds and Derivatives
| Compound | CAS Number | Key Differences |
|---|---|---|
| 1H-Benzimidazole-5-carboxylic acid | 824394-46-9 | -COOH instead of -CN |
| 1,2-Bis(benzimidazol-2-yl)benzene | 4506-61-0 | Dual benzimidazole moieties |
The carboxylic acid derivative (CAS 824394-46-9) exhibits altered solubility (logP ~1.2 vs. ~2.5 for the nitrile) and potential for salt formation .
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